2-[(2-Nitrophenyl)methyl]butanedioic acid
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Overview
Description
2-[(2-Nitrophenyl)methyl]butanedioic acid is an organic compound with a complex structure that includes a nitrophenyl group attached to a butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenyl)methyl]butanedioic acid typically involves the nitration of a phenylmethyl group followed by its attachment to a butanedioic acid moiety. The nitration process usually requires concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions must be carefully controlled to ensure the selective nitration of the phenyl group without over-nitration or unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Nitrophenyl)methyl]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Nitro derivatives of the phenyl group.
Reduction: Amino derivatives of the phenyl group.
Substitution: Halogenated or sulfonated phenyl derivatives.
Scientific Research Applications
2-[(2-Nitrophenyl)methyl]butanedioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Nitrophenyl)methyl]butanedioic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, influencing the redox state of biological systems. The butanedioic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanedioic acid: A dicarboxylic acid with a similar butanedioic acid backbone but without the nitrophenyl group.
Methylsuccinic acid: Another dicarboxylic acid with a methyl group attached to the succinic acid structure.
Uniqueness
2-[(2-Nitrophenyl)methyl]butanedioic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions and interactions that are not possible with simpler dicarboxylic acids like 2-methylbutanedioic acid or methylsuccinic acid.
Properties
CAS No. |
61164-70-3 |
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Molecular Formula |
C11H11NO6 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
2-[(2-nitrophenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C11H11NO6/c13-10(14)6-8(11(15)16)5-7-3-1-2-4-9(7)12(17)18/h1-4,8H,5-6H2,(H,13,14)(H,15,16) |
InChI Key |
AYYSLKZHVBZMHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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